Halcinonide Hydroxide

Description

Overview of Synthetic Corticosteroids in Chemical Research

Synthetic corticosteroids are analogues of the naturally occurring steroid hormones produced by the adrenal cortex. medchemexpress.comnih.gov These synthetic variants are the result of extensive chemical modifications to the basic steroid structure to enhance their therapeutic properties and minimize undesirable side effects. smw.ch In chemical research, the focus is often on structure-activity relationships, exploring how modifications to the steroid nucleus or its side chains can alter anti-inflammatory potency, receptor binding affinity, and pharmacokinetic profiles. nih.gov

Corticosteroids exert their effects by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the cell nucleus and modulates gene expression, leading to the suppression of inflammatory responses. biosynth.com The chemical modifications on synthetic corticosteroids, such as halogenation, can significantly influence their potency and duration of action. karger.com

Historical Context of Halcinonide (B1672593) within Medicinal Chemistry

Halcinonide was first synthesized in 1962. karger.com It was later patented in the United States in the 1970s. karger.com Its development represents a significant step in the quest for highly potent topical anti-inflammatory agents. Halcinonide is a derivative of triamcinolone (B434) acetonide, with a key structural modification being the substitution of a chlorine atom for the hydroxyl group at the 21st position. karger.comoup.com This chlorination, along with the presence of a fluorine atom at the 9α position, significantly enhances its glucocorticoid activity. karger.com The synthesis of such halogenated steroids was a major focus of medicinal chemistry research during that era, aiming to create compounds with superior therapeutic indices.

Current Academic Research Landscape Pertaining to Halcinonide

Current research on Halcinonide continues to explore its therapeutic potential and chemical properties. While it is well-established as a high-potency topical corticosteroid for dermatological conditions like psoriasis and eczema, recent studies have uncovered new avenues of investigation. oup.comnih.govoup.comnih.govchemimpex.com

One notable area of recent research is the investigation of Halcinonide's degradation products, including the aforementioned "Halcinonide Hydroxide." nih.govresearchgate.netresearchgate.netlarvol.com Understanding the stability of Halcinonide and the structure of its degradants is crucial for pharmaceutical formulation and ensuring the quality of the final drug product. nih.gov

Furthermore, intriguing new research has suggested that Halcinonide may have applications beyond dermatology. Studies have indicated that Halcinonide can activate the expression of myelin basic protein (MBP). drugbank.comnih.gov This finding has opened up the possibility of its use in therapies for demyelinating diseases such as multiple sclerosis. drugbank.comnih.gov This line of research highlights the ongoing potential for discovering novel applications for well-established pharmaceutical compounds through continued academic inquiry.

Chemical Compound Data

Below are data tables for Halcinonide and its related impurity, "this compound".

Table 1: Chemical Data for Halcinonide

| Property | Value |

| Chemical Name | 21-Chloro-9-fluoro-11β,16α,17-trihydroxypregn-4-ene-3,20-dione cyclic 16,17-acetal with acetone (B3395972) |

| Molecular Formula | C₂₄H₃₂ClFO₅ |

| Molecular Weight | 454.96 g/mol |

| CAS Number | 3093-35-4 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in acetone and chloroform; slightly soluble in ethanol, ethyl ether, and benzene. |

Data sourced from multiple chemical databases and publications. karger.comchemimpex.com

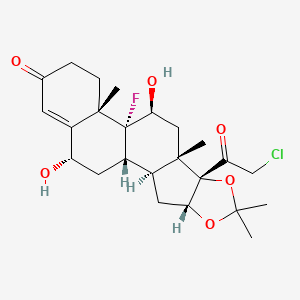

Table 2: Chemical Data for this compound (Impurity)

| Property | Value |

| Chemical Name | (2S,6aS,6bR,7S,8aS,8bS,11aR,12aS,12bS)-8b-(2-Chloroacetyl)-6b-fluoro-2,7-dihydroxy-6a,8a,10,10-tetramethyl-5,6,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-1H-naphtho[2',1':4,5]indeno[1,2-d] nih.govdrugbank.comdioxol-4(2H)-one |

| Molecular Formula | C₂₄H₃₂ClFO₆ |

| Molecular Weight | 470.96 g/mol |

| Alternate CAS Number | 3093-35-4 |

| Classification | Halcinonide Impurity |

Data sourced from chemical supplier information. 0qy.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H32ClFO6 |

|---|---|

Molecular Weight |

471.0 g/mol |

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-8-(2-chloroacetyl)-12-fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |

InChI |

InChI=1S/C24H32ClFO6/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(27)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-25/h7,13-14,16-17,19,28-29H,5-6,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 |

InChI Key |

COLHSEYKGIBLHC-VSXGLTOVSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CCl)C)O)F)O |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CCl)C)O)F)C)O)C |

Origin of Product |

United States |

Synthetic Chemistry and Advanced Methodologies for Halcinonide Hydroxide Analogues

Established Synthetic Routes to Halcinonide (B1672593)

The synthesis of Halcinonide, a halogenated corticosteroid, builds upon foundational steroid chemistry. It is derived from triamcinolone (B434) acetonide through key chemical transformations. karger.com The core of its synthesis involves the strategic modification of a pregnane (B1235032) steroid backbone.

The synthesis of Halcinonide and related corticosteroids often starts from readily available steroid precursors, such as hydrocortisone (B1673445) or other plant-derived sterols. theswissbay.chlipidbank.jp A crucial precursor for Halcinonide is triamcinolone acetonide. The key transformation to convert triamcinolone acetonide to Halcinonide is the substitution of the hydroxyl group at the C-21 position with a chlorine atom. karger.com

This transformation can be achieved through various methods, a common one being reaction with a chlorinating agent. The acetonide group at the C-16 and C-17 positions is a protective group that enhances the lipophilicity of the molecule, which is thought to aid in its penetration into cells. karger.com

A general overview of key transformations in corticosteroid synthesis includes:

Hydroxylation: Introduction of hydroxyl groups at specific positions of the steroid nucleus, often accomplished through microbial transformations or chemical oxidation.

Halogenation: Introduction of fluorine or chlorine atoms, which significantly enhances glucocorticoid and anti-inflammatory activity. karger.com The introduction of a 9α-fluoro group is a common step in the synthesis of potent corticosteroids.

Acetal Formation: Protection of diol functionalities, such as the 16,17-diol, with acetone (B3395972) to form an acetonide. This group also plays a role in the molecule's biological activity. karger.com

The synthesis of complex steroids like Halcinonide relies heavily on various catalytic systems to achieve high selectivity and yield. These can range from traditional acid or base catalysis to more advanced transition-metal and biocatalytic methods.

Heterogeneous Catalysis: This approach is gaining traction in steroid synthesis due to the principles of green chemistry. Heterogeneous catalysts are easier to separate from the reaction mixture, reducing waste and simplifying purification. brynmawr.eduresearchgate.net

Homogeneous Catalysis: Transition-metal catalysts, such as those based on nickel, are used for specific transformations like hydrodecarboxylation in the synthesis of steroid side chains. nih.gov Copper(II) triflate (Cu(OTf)₂) has been used to catalyze Michael reactions in the assembly of steroid skeletons. nih.govacs.org

Biocatalysis: The use of enzymes or whole microorganisms offers a high degree of regio- and stereoselectivity that can be difficult to achieve with traditional chemical methods. nih.govmdpi.com Lipases, for example, are used for selective acylation and deacylation reactions on steroid cores. nih.gov Microbial transformations are also a key method for introducing hydroxyl groups at specific, unactivated positions on the steroid nucleus. brynmawr.edumdpi.com

Novel Synthetic Methodologies and Strategic Advancements

The field of steroid synthesis is continually evolving, with a focus on developing more efficient, selective, and environmentally friendly methods.

Achieving the correct stereochemistry is paramount for the biological activity of corticosteroids. While many syntheses start from naturally occurring chiral steroids, total synthesis strategies require robust methods for controlling stereocenters.

Organocatalysis: Enantioselective organocatalysis has emerged as a powerful tool in steroid synthesis. For instance, (S)-trimethylsilyldiphenylprolinol has been used as a catalyst for the enantioselective Michael addition of aldehydes to nitroalkenes, a key step in building chiral side chains. nih.gov Enantioselective organocatalytic oxidation of aldehydes has also been employed in the total synthesis of cardiotonic steroids. nih.govacs.org

Diastereoselective Reactions: In many syntheses, existing stereocenters in the steroid nucleus are used to direct the formation of new stereocenters. For example, catalytic hydrogenation can be controlled by the steric environment of the molecule to produce the desired ring junction stereochemistry. libretexts.org

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug manufacturing. researchgate.net For steroid synthesis, this involves several key areas:

Alternative Solvents: The use of ionic liquids or greener solvents in place of traditional volatile organic compounds is being explored. researchgate.net

Microwave-Assisted Synthesis: Microwave radiation can accelerate reaction rates, often leading to higher yields and shorter reaction times, which aligns with green chemistry principles by improving energy efficiency. researchgate.net

Biocatalysis and Microbial Transformations: As mentioned, using enzymes and microbes can replace hazardous reagents and provide high selectivity under mild conditions. brynmawr.edumdpi.com Engineered microorganisms are being developed for the de novo biosynthesis of steroids, which could significantly simplify synthetic routes. mdpi.com

Direct Fluorination: Research into direct fluorination methods using elemental fluorine (F₂) aims to provide more direct and less wasteful routes to fluorinated steroids compared to multi-step nucleophilic fluorination processes. dur.ac.uk

Table 1: Comparison of Synthetic Methodologies in Steroid Synthesis

| Methodology | Advantages | Disadvantages | Relevance to Green Chemistry |

|---|---|---|---|

| Traditional Multi-step Synthesis | Well-established, reliable for known compounds. | Often requires stoichiometric reagents, multiple protection/deprotection steps, generates significant waste. | Low |

| Heterogeneous Catalysis | Easy catalyst separation and recycling, reduced waste. brynmawr.eduresearchgate.net | Can have lower activity or selectivity than homogeneous counterparts. | High |

| Biocatalysis/Microbial Transformation | High regio- and stereoselectivity, mild reaction conditions, biodegradable catalysts. nih.govmdpi.com | Substrate scope can be limited, requires specific enzyme/microbe development. | Very High |

| Microwave-Assisted Synthesis | Faster reaction rates, improved yields, energy efficient. researchgate.net | Scalability can be a challenge. | High |

| Enantioselective Organocatalysis | Avoids use of toxic heavy metals, high enantioselectivity. nih.govacs.org | Catalyst loading can sometimes be high. | High |

Atom economy, a concept central to green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. primescholars.com

Addition Reactions: Reactions like the Diels-Alder reaction are highly atom-economical as they incorporate all atoms of the reactants into the product. primescholars.com

Catalytic vs. Stoichiometric Reagents: The use of catalytic amounts of reagents is inherently more atom-economical than using stoichiometric amounts, which are consumed in the reaction and contribute to waste. primescholars.com

Design and Synthesis of Halcinonide Analogues

Halcinonide is a potent synthetic corticosteroid characterized by its unique chemical structure, which includes a chlorine atom at the C-21 position, a fluorine atom at C-9, and a C-16,17-acetonide group. karger.comhres.ca These features are critical to its high anti-inflammatory activity. The design of Halcinonide analogues is a strategic endeavor aimed at refining its therapeutic profile, potentially enhancing potency, improving skin penetration, or reducing systemic side effects. Analogue synthesis is typically guided by established structure-activity relationships (SAR) within the broader class of corticosteroids.

The core principle in designing analogues is to introduce specific chemical modifications to the Halcinonide scaffold and then to evaluate the impact of these changes on its biological and physical properties. Key regions of the steroid nucleus targeted for modification include the C-21 position, the C-16/C-17 ketal, and the ester groups that can be introduced at available hydroxyl functions.

Strategies for Chemical Derivatization

The synthesis of Halcinonide analogues involves various chemical derivatization strategies. These methods focus on modifying specific functional groups on the parent molecule to create new chemical entities with potentially improved properties.

Esterification at the C-21 Position: A primary strategy for creating corticosteroid prodrugs is the esterification of the C-21 hydroxyl group. nih.govmdpi.com Although Halcinonide itself has a chlorine atom at C-21, its precursor, Triamcinolone Acetonide, which has a C-21 hydroxyl group, serves as a relevant model for derivatization strategies. karger.comnih.gov This approach is used to enhance the lipophilicity of the molecule, which can improve its penetration through the skin. mdpi.com The synthesis involves reacting the parent steroid with a suitable carboxylic acid or acid derivative (like an acid chloride or anhydride) to form a C-21 ester. mdpi.com For instance, the synthesis of α-alkoxyalkanoyl and α-aryloxyalkanoyl C-21 esters of corticosteroids like fluocinolone (B42009) acetonide has been reported, demonstrating a viable pathway for creating novel derivatives. mdpi.commdpi.com These reactions can be catalyzed to produce stable compounds that may be hydrolyzed by esterases in the skin to release the active drug. nih.govmdpi.com

Modification of the C-16,17-Acetonide Group: The acetonide group at the C-16 and C-17 positions is known to decrease polarity, enhancing cell penetration, and is thought to protect the molecule from metabolic degradation. karger.com The synthesis of analogues could involve replacing the acetone-derived ketal with other ketones or aldehydes to form different cyclic ketals or acetals. This modification can alter the molecule's lipophilicity and its fit within the glucocorticoid receptor, thereby modulating its activity and pharmacokinetic profile.

Halogenation and Dehalogenation: The presence and position of halogen atoms are crucial for the potency of corticosteroids. Halcinonide features a 9α-fluoro group and a 21-chloro group. karger.com Synthetic strategies can explore the replacement of the chlorine at C-21 with other halogens (e.g., fluorine) or other functional groups. Furthermore, the synthesis of analogues lacking the 9α-fluoro group could be explored to potentially reduce mineralocorticoid side effects.

Precarboxylation for Further Conjugation: For creating more complex bioconjugates, corticosteroids can be precarboxylated. This involves introducing a carboxylic acid functional group, often via a linker at the C-21 position. dovepress.com For example, a hydroxyl group can be converted to an aldehyde and then reacted with O-(carboxymethyl)hydroxylamine to yield an analogue with a terminal carboxyl group, ready for conjugation to other molecules. dovepress.com

Exploration of Structure-Property Relationships through Analogue Synthesis

Lipophilicity and Skin Permeation: A key area of exploration is the relationship between chemical structure, lipophilicity, and skin permeation. Studies on C-21 esters of other corticosteroids have shown that increasing the length and branching of the ester chain can significantly alter the compound's permeability. mdpi.com For example, a Parallel Artificial Membrane Permeability Assay (PAMPA) can be used to predict the passive skin permeability of newly synthesized esters. Research on fluocinolone acetonide C-21 esters found that many new derivatives exhibited high membrane retention and low permeation, suggesting they could act as prodrugs, forming a reservoir within the skin. mdpi.commdpi.com

Receptor Binding Affinity and Potency: The ultimate measure of a corticosteroid's intrinsic activity is its binding affinity for the glucocorticoid receptor (GR). nih.gov The structural modifications introduced during analogue synthesis directly impact this interaction. For Halcinonide, its high potency is derived from features like the 9α-fluoro group and the 21-chloro substitution, which enhance its binding to the GR compared to its precursor, triamcinolone acetonide. karger.com When new analogues are synthesized, their GR binding affinity is a critical parameter to measure. For instance, studies on triamcinolone acetonide derivatives showed that a C-21 oic acid methyl ester retained high affinity for the GR. nih.gov

Metabolic Stability: Derivatization can also influence the metabolic stability of the compound. The C-16,17-acetonide group in Halcinonide is believed to protect against oxidative degradation. karger.com By synthesizing analogues with different ketal groups, it is possible to investigate how these changes affect the molecule's susceptibility to metabolic enzymes in the skin and liver. The goal is often to create a "soft drug" or prodrug that is active locally but is rapidly metabolized into an inactive form upon entering systemic circulation, thereby minimizing side effects. nih.gov The hydrolysis of C-21 esters to the active alcohol is a key example of this principle. nih.govmdpi.com

Research Findings on Corticosteroid Analogues

The following table summarizes findings from studies on corticosteroid analogues, illustrating the principles of derivatization and structure-property relationships. While not all data pertains directly to Halcinonide, it is representative of the strategies employed for this class of compounds.

| Parent Corticosteroid | Modification Strategy | Key Findings | Reference |

|---|---|---|---|

| Prednisolone | Esterification at C-21 with nitrooxy-containing linkers | Resulting analogues acted as nitric oxide (NO) donors while retaining glucocorticoid receptor activity, creating a hybrid compound with dual pharmacological properties. | nih.gov |

| Triamcinolone Acetonide | Oxidation of C-21 to a carboxylic acid, followed by esterification (e.g., methyl ester) | The methyl ester analogue (TAme) showed high binding affinity for the glucocorticoid receptor but was rapidly hydrolyzed to the inactive acid form in serum, suggesting potential for high local activity with reduced systemic effects. | nih.gov |

| Fluocinolone Acetonide | Synthesis of various C-21 α-alkoxyalkanoyl and α-aryloxyalkanoyl esters | Many of the new esters showed high membrane retention and low permeation in a PAMPA assay, classifying them as potential prodrugs that could form a drug reservoir in the skin. | mdpi.commdpi.com |

| Dexamethasone (B1670325) | Precarboxylation and conjugation to an anti-EGFR antibody via a phosphoramide (B1221513) linker at C-21 | Demonstrated a method for creating targeted corticosteroid biopharmaceuticals, enabling delivery to specific cell types. | dovepress.com |

Molecular and Biochemical Mechanisms of Action of Halcinonide Hydroxide

Glucocorticoid Receptor Interactions and Ligand Binding Kinetics

The initial and pivotal step in the mechanism of action for halcinonide (B1672593) is its binding to specific glucocorticoid receptors located within the cytoplasm. patsnap.compatsnap.com

Halcinonide Binding to Cytoplasmic Glucocorticoid Receptors

In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a large multi-protein complex that includes heat shock proteins (HSPs) such as HSP90 and HSP70. nih.govuconn.edu This complex maintains the receptor in a conformation that is primed for high-affinity ligand binding but is otherwise inactive. nih.govoup.com Upon entering the cell, halcinonide acts as an agonist, binding to the ligand-binding domain (LBD) of the cytoplasmic GR. nih.govpatsnap.compatsnap.com This binding event displaces the associated chaperone proteins, initiating a series of conformational changes that are critical for receptor activation. wikipedia.orgnih.gov

Kinetics of Receptor Association and Dissociation (k_on, k_off, Residence Time)

| Parameter | Symbol | Description | Implication for High-Potency Corticosteroids |

| Association Rate Constant | k_on | The rate at which the ligand binds to the receptor. | A rapid association rate allows for a quick onset of action at the cellular level. |

| Dissociation Rate Constant | k_off | The rate at which the ligand unbinds from the receptor. | A slow dissociation rate leads to a longer residence time of the drug-receptor complex, prolonging the signal and contributing to higher potency. |

| Residence Time | 1/k_off | The average duration the ligand remains bound to the receptor. | Extended residence time is a hallmark of high-potency glucocorticoids, leading to a sustained biological effect. |

| Dissociation Constant | K_d (k_off/k_on) | A measure of the affinity of the ligand for the receptor. | A lower K_d value signifies higher binding affinity, a characteristic of potent corticosteroids like halcinonide. |

The high potency of halcinonide suggests that it possesses a high affinity for the glucocorticoid receptor, characterized by a favorable dissociation constant (K_d), likely resulting from a rapid association rate and a slow dissociation rate, leading to a prolonged residence time on the receptor. wikipedia.orgnih.gov

Conformational Changes in Receptor-Ligand Complex

The binding of halcinonide to the glucocorticoid receptor's ligand-binding domain induces significant conformational changes in the receptor protein. patsnap.comnih.gov This structural alteration is essential for the subsequent steps in its mechanism of action. The agonist-induced conformation exposes nuclear localization signals (NLS) on the receptor, which were previously masked by the heat shock protein complex. nih.govuconn.edu This change is critical for enabling the receptor-ligand complex to be recognized by the nuclear import machinery. uconn.edu Furthermore, the conformational shift correctly positions the activation function 2 (AF-2) domain, creating a surface that can effectively interact with coactivator proteins once inside the nucleus, which is a prerequisite for modulating gene transcription. nih.govoup.com

Nuclear Translocation and Gene Regulation Pathways

Following activation and conformational changes, the halcinonide-GR complex moves into the cell's nucleus to exert its effects on gene expression. oup.comnih.gov

Interaction with Glucocorticoid Response Elements (GREs)

Once translocated into the nucleus, the activated halcinonide-GR complex, typically as a homodimer, binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). patsnap.compatsnap.comfrontiersin.org These GREs are located in the promoter regions of target genes. wikipedia.org The binding of the receptor complex to these elements allows it to act as a ligand-dependent transcription factor, directly influencing the rate of gene transcription. nih.govnih.gov This interaction is highly dynamic, with the receptor exchanging on and off the DNA in a matter of seconds. nih.govnih.gov

Modulation of Gene Transcription and Protein Expression

The binding of the halcinonide-GR complex to GREs leads to the modulation of gene transcription. patsnap.compatsnap.com This can occur through two primary mechanisms:

Transactivation: The complex recruits coactivator proteins, which can include histone acetyltransferases. frontiersin.org This leads to chromatin remodeling and facilitates the assembly of the transcription machinery, resulting in the increased transcription of anti-inflammatory genes. nih.govfrontiersin.org Proteins whose synthesis is increased include lipocortin-1 (which inhibits phospholipase A2, a key enzyme in the inflammatory cascade) and interleukin-10. wikipedia.orgdrugs.com

Transrepression: The halcinonide-GR complex can also inhibit the transcription of pro-inflammatory genes. patsnap.comnih.gov This often occurs through protein-protein interactions where the activated GR interferes with the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of inflammatory gene expression. wikipedia.orgfrontiersin.org This prevents the synthesis of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Influence on Pro-Inflammatory Cytokine Synthesis

A cornerstone of halcinonide's anti-inflammatory activity is its ability to suppress the synthesis of pro-inflammatory cytokines. patsnap.compatsnap.com These signaling molecules are crucial in orchestrating and sustaining inflammatory responses. patsnap.comgoogle.com By modulating gene expression, the halcinonide-receptor complex inhibits the transcription of genes that code for various cytokines, including interleukins and tumor necrosis factor-alpha (TNF-α). patsnap.compatsnap.com This reduction in cytokine production effectively dampens the inflammatory cascade, leading to decreased migration and activation of inflammatory cells at the site of inflammation. patsnap.com Consequently, the clinical signs of inflammation, such as redness and swelling, are diminished. patsnap.com

Cellular and Subcellular Mechanistic Studies

At the cellular and subcellular levels, halcinonide's mechanisms are multifaceted, extending beyond genomic regulation to include direct effects on cellular organelles and enzyme systems.

Enzyme Activity Modulation (e.g., Cyclooxygenase-2 Inhibition)

Halcinonide effectively modulates the activity of key enzymes involved in the inflammatory pathway. patsnap.com A significant target is cyclooxygenase-2 (COX-2), an enzyme induced during inflammation that is responsible for the synthesis of prostaglandins (B1171923), which are potent inflammatory mediators. patsnap.commdpi.com The genomic suppression initiated by halcinonide leads to a decreased production of the COX-2 enzyme. patsnap.com This action is part of a broader mechanism involving the induction of phospholipase A2 inhibitory proteins, known as lipocortins, which in turn inhibit the release of arachidonic acid, the precursor for both prostaglandins and leukotrienes. drugs.commedicine.com By inhibiting this pathway, halcinonide reduces the localized concentration of these inflammatory mediators. globalrx.com

Lysosomal Membrane Stabilization

Another important aspect of halcinonide's mechanism is its ability to stabilize lysosomal membranes within cells. patsnap.com Lysosomes are organelles that contain a variety of hydrolytic enzymes capable of breaking down cellular components. patsnap.com During inflammation, these membranes can become fragile, leading to the release of their enzymatic contents into the cytoplasm, which contributes to tissue damage and perpetuates the inflammatory response. patsnap.comnih.gov Halcinonide enhances the stability of these membranes, preventing the leakage of lytic enzymes and thereby reducing cellular and tissue injury associated with inflammation. patsnap.com

Impact on Myelin Basic Protein (MBP) Expression via Smoothened Receptor Activation

Recent research has uncovered a novel mechanism of action for halcinonide, linking it to the promotion of myelin gene expression. nih.govdrugbank.com Studies have identified halcinonide as an agonist of the Smoothened (Smo) receptor, a component of the Hedgehog signaling pathway. nih.govnih.govresearchgate.net This interaction is significant because Smo activation has been shown to up-regulate the expression of Myelin Basic Protein (MBP). nih.govnih.gov MBP is a critical component for the proper formation and maintenance of the myelin sheath that insulates nerve axons. This finding suggests a potential role for halcinonide in the context of demyelinating diseases. nih.govdrugbank.com Research using an immortalized mouse oligodendrocyte cell line demonstrated that halcinonide was among the most potent glucocorticoids at inducing MBP expression. nih.gov Further investigation revealed that this effect requires the activation of Retinoid X receptor gamma (RxRγ). nih.govnih.gov

Table 1: Effect of Selected Glucocorticoids on Myelin Basic Protein (MBP) Expression This interactive table summarizes research findings on the potency of different glucocorticoids in inducing MBP expression in an oligodendrocyte cell line.

| Compound | Classification | Potency in Inducing MBP Expression |

|---|---|---|

| Halcinonide | Class I Glucocorticoid | High |

| Clobetasol | Class I Glucocorticoid | High |

| Fluticasone | Class I Glucocorticoid | High |

| Dexamethasone (B1670325) | Not specified as Class I in this context | Lower than Class I |

Data adapted from studies on oligodendrocyte cell lines, which classify glucocorticoids based on their efficacy in up-regulating MBP. nih.govresearchgate.net

Mechanisms of Capillary Permeability Reduction

Halcinonide exhibits potent vasoconstrictive properties, which play a crucial role in its anti-inflammatory effect. patsnap.com Upon application, it acts on the small blood vessels in the skin, causing them to constrict. This action reduces local blood flow and, critically, decreases the permeability of the capillary walls. patsnap.com During an inflammatory response, capillaries become more permeable, allowing fluid, proteins, and inflammatory cells to leak into the surrounding tissue, resulting in edema (swelling) and redness. patsnap.com By reversing this increased permeability, halcinonide helps to stabilize the capillaries, limiting fluid leakage and reducing the visible signs of inflammation. patsnap.com

Clarification Regarding the Chemical Compound "Halcinonide Hydroxide"

A thorough review of scientific literature and chemical databases indicates that the compound "this compound" is not a recognized chemical entity. The extensive body of research available pertains to Halcinonide drugbank.com, a high-potency topical corticosteroid used for its anti-inflammatory and antipruritic properties in treating various skin conditions. nih.gov

It is possible that the term "this compound" may be a result of a misunderstanding or a typographical error. Scientific studies on Halcinonide focus on its synthesis, characterization, and the identification of its related substances, impurities, and degradation products. nih.govlarvol.comresearchgate.net These studies are crucial for ensuring the quality, stability, and safety of the active pharmaceutical ingredient.

Given the absence of any data for a compound named "this compound," it is not possible to provide the requested article with scientifically accurate information. An analysis based on the provided outline would require data that does not exist.

We recommend verifying the chemical name. Should the interest lie in the analytical characterization and impurity profiling of Halcinonide , a comprehensive article can be generated based on available scientific research. Studies on Halcinonide often involve advanced analytical techniques to identify and characterize related compounds that may arise during synthesis or degradation.

Advanced Analytical Characterization and Impurity Profiling of Halcinonide Hydroxide

Chromatographic Methods for Purity Assessment and Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Product Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for identifying and structurally elucidating degradation products of Halcinonide (B1672593). researchgate.netnih.gov Corticosteroids like Halcinonide are known to be susceptible to degradation under various stress conditions, making stability studies essential. nih.gov

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is first developed to separate the parent drug from its degradation products. nih.gov One such method utilized a C18 column with a gradient mobile phase consisting of ammonium (B1175870) formate (B1220265) and acetonitrile. nih.gov Following separation, LC-Quadrupole Time-of-Flight/Mass Spectrometry (LC-Q-TOF/MS/MS) is employed for the identification of the separated products. nih.govresearchgate.net This powerful combination allows for the generation of accurate mass data and fragmentation patterns, which are crucial for proposing the structures of unknown degradation products and establishing their formation pathways. researchgate.netnih.govresearchgate.net For instance, studies on Halcinonide have successfully identified major degradation products formed under various stress conditions, leading to the establishment of a potential mechanistic degradation pathway. researchgate.netnih.gov Similar approaches have been used for other corticosteroids, like Clobetasol Propionate and Hydrocortisone (B1673445), to characterize their degradation profiles in topical formulations. scirp.orgscirp.org

Table 1: Example LC-MS/MS Method Parameters for Halcinonide Analysis This table is a representative example based on published methodologies.

| Parameter | Specification |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Eclipse Plus C18 (250 × 4.5 mm, 5 µm) nih.gov |

| Mobile Phase A | 10 mM Ammonium Formate (pH 6.5) nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Flow Rate | 1.0 mL/min scielo.br |

| Detection | UV at 239 nm scielo.br |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

Gas Chromatography (GC) for Residual Solvents and Volatiles

Gas chromatography (GC) is the preferred technique for the analysis of residual solvents and other volatile impurities that may be present in a pharmaceutical substance from the manufacturing process. aifa.gov.itrroij.comscirp.org The presence of these organic volatile impurities is strictly regulated due to their potential toxicity. thermofisher.com

For the analysis of residual solvents in active pharmaceutical ingredients (APIs) like Halcinonide, headspace GC (HS-GC) coupled with a Flame Ionization Detector (FID) is the most common and recommended method. scirp.orgthermofisher.comptfarm.pl This technique involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC system. scirp.orgchromatographyonline.com This approach prevents non-volatile matrix components from contaminating the GC system. chromatographyonline.com Different solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) can be used to dissolve the API before analysis. thermofisher.com GC methods can be developed and validated to separate a wide range of solvents within a short analysis time. researchgate.netrsc.org In cases where higher sensitivity is required or for confirmation of identity, GC with a mass spectrometry (MS) detector is employed. thermofisher.comresearchgate.net

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative and complementary technique to HPLC for the analysis of pharmaceutical compounds, including steroids. researchgate.netnih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.govnih.gov This technique offers several advantages, including faster analysis times, reduced organic solvent consumption, and unique selectivity, making it a "greener" alternative to traditional methods. nih.govresearchgate.net

Impurity Profiling and Control Strategies in Pharmaceutical Research

Identification and Characterization of Process-Related Impurities

Process-related impurities in an API like Halcinonide can originate from various sources, including starting materials, reagents, intermediates, and by-products formed during synthesis. scirp.org A thorough understanding of the synthetic route is crucial for predicting and identifying potential impurities.

The characterization of these impurities involves a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is the workhorse for separating impurities from the main compound. synthinkchemicals.comacs.org Once isolated, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural elucidation. researchgate.netsynthinkchemicals.com For instance, in the analysis of cholesterol, GC-MS was used to identify major and minor steroidal impurities. psu.edu The principles are directly applicable to Halcinonide, where a similar combination of separation and spectroscopic identification would be used to characterize any process-related impurities.

Table 2: Common Analytical Techniques for Impurity Characterization

| Technique | Application |

| HPLC/UPLC | Separation of non-volatile impurities. synthinkchemicals.com |

| GC | Analysis of volatile and semi-volatile impurities. psu.edu |

| LC-MS/MS | Provides molecular weight and structural fragment information. synthinkchemicals.com |

| NMR Spectroscopy | Provides detailed structural information for definitive identification. synthinkchemicals.com |

Trace Analysis of Genotoxic Impurities

Genotoxic impurities (GIs) are a class of impurities that have the potential to damage DNA, leading to mutations and potentially cancer. innovareacademics.in Due to the significant safety risk they pose, even at trace levels, regulatory authorities mandate strict control limits, often in the parts-per-million (ppm) range. chromatographyonline.com The Threshold of Toxicological Concern (TTC) concept is often applied, which for lifetime use of a drug suggests a maximum daily intake of 1.5 µg for a genotoxic impurity. aifa.gov.ituu.nl

Identifying potential GIs involves examining the synthetic route for any reactive reagents or intermediates, such as alkylating agents (e.g., halides, sulfonates) or compounds with "structural alerts" known to be associated with genotoxicity. aifa.gov.itulisboa.ptacs.org The analysis of GIs is challenging due to the very low levels required. chromatographyonline.com Highly sensitive and specific analytical methods are necessary. LC-MS/MS and GC-MS are the techniques of choice for this purpose. aifa.gov.itinnovareacademics.inscirp.org For example, LC-MS/MS methods have been developed for the trace analysis of potentially genotoxic aminopyridine impurities in other steroids. researchgate.net Such strategies would be essential for ensuring the safety of Halcinonide by controlling any potential GIs that may arise from its manufacturing process.

Methodologies for Quantitative Determination of Impurities

Once impurities are identified, validated quantitative methods are required to monitor and control their levels in the final drug substance. scribd.com The primary technique for quantifying non-volatile impurities, such as degradation products and process-related impurities in Halcinonide, is HPLC with UV detection. scielo.brresearchgate.net

A quantitative method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its purpose. nih.gov Validation parameters include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). scielo.br For Halcinonide, a validated HPLC-UV method was developed to quantify the drug in nanoparticle formulations, demonstrating linearity in a specific concentration range and achieving an LOQ of 0.14 µg/mL. scielo.br Such validated methods are crucial for routine quality control, ensuring that each batch of the drug substance meets the required purity specifications. researchgate.net

Based on a comprehensive review of scientific literature, there is no evidence of a compound named "Halcinonide Hydroxide." The requested article on the degradation pathways and stability of "this compound" cannot be generated as this compound is not described in published research.

It is possible that the intended subject of inquiry is Halcinonide , a potent corticosteroid with a well-documented chemical profile. Scientific studies have been conducted on the degradation and stability of Halcinonide under various stress conditions.

If the user's interest lies in the degradation of Halcinonide , the following information, structured according to the provided outline, can be provided based on available scientific data. However, proceeding with an article on "Halcinonide" would deviate from the explicit instruction to focus solely on "this compound."

Therefore, no article can be produced that adheres to the user's specific and strict instructions regarding the chemical compound .

Degradation Pathways and Stability Studies of Halcinonide Hydroxide

Mechanistic Understanding of Degradation Pathways

Forced degradation studies on Halcinonide (B1672593) have been conducted to establish its degradation profile. researchgate.net These studies involve exposing the drug substance to severe stress conditions, such as acid, base, oxidation, heat, and photolysis, to accelerate the degradation process. lhasalimited.orgeuropa.eusgs.com The resulting degradation products are then identified and characterized using advanced analytical techniques like Liquid Chromatography-Quadrupole Time-of-Flight/Mass Spectrometry (LC-Q-TOF/MS/MS). researchgate.netnih.gov

A potential mechanistic degradation pathway for Halcinonide has been established based on these stress studies. nih.govresearchgate.net The identification of the major degradation products helps in elucidating the chemical transformations the molecule undergoes. researchgate.net While the specific mechanisms for each degradation product are complex, they generally involve reactions like hydrolysis, oxidation, and photolytic cleavage, which are common degradation pathways for corticosteroid compounds. nih.govresearchgate.net The characterization of these pathways is essential for developing stable formulations and ensuring product quality. sgs.com

Stability Behavior of Halcinonide Under Various Environmental Conditions

The stability of Halcinonide is highly susceptible to environmental factors. nih.gov Studies have been conducted to understand its behavior under a variety of stress conditions, which is crucial for defining appropriate storage and handling protocols. nih.govresearchgate.net

Research indicates that Halcinonide exhibits significant degradation under certain stress conditions while remaining relatively stable under others. A study involving forced degradation as per International Council for Harmonisation (ICH) guidelines provides detailed insights into its stability profile. researchgate.netnih.gov The drug was subjected to hydrolytic (acidic, basic, and neutral), oxidative, thermal, and photolytic stress.

The stability behavior is summarized in the table below, based on findings from comprehensive stress degradation studies. nih.govresearchgate.net

| Stress Condition | Observations |

| Acidic Hydrolysis | Degradation observed. |

| Basic Hydrolysis | Significant degradation observed. |

| Neutral Hydrolysis | Stable. |

| Oxidative | Degradation observed. |

| Thermal | Stable. |

| Photolytic | Degradation observed. |

This table is based on data from stress degradation studies on Halcinonide. researchgate.netnih.govresearchgate.net

Under basic, photolytic, and oxidative stress conditions, Halcinonide shows notable degradation. researchgate.net Conversely, it was found to be stable under acidic, thermal, and neutral conditions. researchgate.net This information is critical for the development of a stability-indicating analytical method, which can separate the intact drug from its degradation products. lhasalimited.orgnih.gov

Structure Activity Relationships Sar and Computational Studies of Halcinonide Hydroxide

Stereochemical Influence on Molecular Interactions

No data is available on the chirality and three-dimensional conformation of "Halcinonide Hydroxide" as the compound is not documented. For any chiral molecule, the specific arrangement of atoms in three-dimensional space, known as its conformation, is crucial for its interaction with other molecules. nih.govresearchgate.net Chirality, or the "handedness" of a molecule, arises from the presence of stereocenters, and different stereoisomers can have distinct physical and biological properties. nih.govnih.gov

There are no studies on the impact of stereoisomerism of "this compound" on receptor binding and selectivity. In drug design, understanding how different stereoisomers bind to a biological target, such as a receptor, is fundamental. nih.gov The specific three-dimensional shape of a molecule dictates its ability to fit into the binding site of a receptor, influencing its affinity and selectivity. epo.org

Computational Chemistry and Molecular Modeling

No molecular dynamics simulations have been performed for "this compound." MD simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into the stability of ligand-receptor complexes and the nature of their interactions. nih.govmdpi.com

QSAR studies for "this compound" have not been conducted. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. open.ac.uknih.gov These models are valuable in predicting the activity of new, unsynthesized compounds. researchgate.net

There are no molecular docking studies available for "this compound." Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, helping to elucidate the key interactions at the binding site. nih.govresearchgate.net

In Silico Prediction of Molecular Stability and Degradation

Computational methods are invaluable for predicting the stability of drug molecules under various conditions, providing insight into potential degradation pathways and informing formulation development. nih.gov For corticosteroids, which are known to be susceptible to degradation, such predictions are a critical part of their development. nih.govresearchgate.net

In silico tools can model how a molecule like the hypothetical "this compound" (i.e., Flurandrenolide) would behave under stress conditions such as changes in pH, temperature, or exposure to light. The stability of the corticosteroid backbone is influenced by its various functional groups. The dihydroxyacetone side chain, which would be present in "this compound," is a known site of instability, particularly under alkaline conditions.

A recent study on the parent compound, Halcinonide (B1672593), utilized liquid chromatography-high-resolution mass spectrometry (LC-Q-TOF/MS/MS) to identify its major degradation products under stress. nih.govresearchgate.net This same methodology could be applied computationally to predict the degradation of its hydroxylated analog. The primary degradation pathways for corticosteroids often involve oxidation of the C17 side chain and transformations in the A-ring of the steroid nucleus.

Table 1: Predicted Stability Parameters for a Hypothetical "this compound" This interactive table presents theoretical stability data based on general corticosteroid behavior.

| Parameter | Predicted Value/Behavior | Rationale/Comparative Compound |

| Binding Free Energy | -6.0 to -7.5 kcal/mol | Based on typical binding energies for corticosteroids like dexamethasone (B1670325) and prednisone (B1679067) with target receptors. researchgate.net |

| Dissociation Constant (KD) | 100 to 500 nM | In line with calculated KD values for various steroids interacting with protein targets. nih.gov |

| Primary Degradation Site | C17 Dihydroxyacetone Side Chain | Known susceptibility of this side chain to oxidative cleavage and rearrangement in similar corticosteroids. |

| Predicted Major Degradant | C17-carboxylic acid derivative (Corticienic acid analog) | Common degradation pathway for corticosteroids with a C17 side chain. |

Note: These values are illustrative and derived from published data on similar corticosteroids for theoretical purposes. researchgate.netnih.gov

Design Principles for Enhanced Glucocorticoid Potency and Selectivity

The design of new glucocorticoids aims to maximize topical anti-inflammatory effects while minimizing systemic absorption and side effects. This is often achieved by fine-tuning the molecule's physicochemical properties, such as lipophilicity and metabolic stability. atsjournals.orgresearchgate.net

Key principles that guide the design of potent and selective glucocorticoids include:

Receptor Binding Affinity: Modifications are made to increase the affinity for the glucocorticoid receptor. Halogenation at the 6α and/or 9α positions, as seen in Halcinonide, dramatically increases receptor binding affinity. researchgate.net

Lipophilicity: Increasing lipophilicity can enhance retention in skin or lung tissue, improving the ratio of local to systemic activity. atsjournals.org The 16α,17α-acetal group in Halcinonide contributes significantly to its lipophilic character.

Metabolic Inactivation: Designing molecules that are rapidly metabolized to inactive forms upon entering systemic circulation is a key strategy. This "soft drug" approach is a cornerstone of modern corticosteroid design. researchgate.net For instance, the presence of ester groups can lead to rapid hydrolysis to less active metabolites in the bloodstream.

If "this compound" refers to the 21-hydroxy analog, its properties would shift. The replacement of the 21-chloro atom with a hydroxyl group would decrease its lipophilicity compared to the parent Halcinonide. This would likely reduce its topical potency and alter its absorption and distribution profile. While the 21-hydroxyl group is essential for mineralocorticoid activity, specific substitutions at other positions (like C16) can effectively eliminate this effect. researchgate.net

Structure-based design, using crystal structures of the GR ligand-binding domain, allows for the rational design of novel glucocorticoids with enhanced potency. nih.gov For example, the addition of a C17α furoate group has been shown to be a general strategy for augmenting the potency of designed glucocorticoids by filling the ligand-binding pocket more completely. nih.gov

Table 2: Key Structural Modifications and Their Effect on Glucocorticoid Activity This interactive table summarizes established SAR principles in glucocorticoid design.

| Structural Modification | General Effect on Activity | Example Compound(s) |

| 9α-Fluorination | Increases glucocorticoid and mineralocorticoid activity | Dexamethasone, Halcinonide |

| 1,2-Double Bond (Δ¹) | Increases glucocorticoid activity, slows metabolism | Prednisolone |

| 16α-Methylation/Hydroxylation | Eliminates mineralocorticoid activity | Dexamethasone, Triamcinolone (B434) |

| 17α-Esterification (e.g., Furoate) | Increases lipophilicity and potency | Mometasone Furoate |

| 21-Hydroxylation | Required for classic activity, site for esterification | Hydrocortisone (B1673445), Prednisolone |

Future Directions in Halcinonide Hydroxide Research

Exploration of Advanced Drug Delivery Systems from a Chemical Perspective

The development of advanced drug delivery systems is a key area of research to improve the therapeutic index of potent corticosteroids like Halcinonide (B1672593). nih.govnih.gov The primary goals from a chemical perspective are to enhance bioavailability, ensure controlled and sustained release, and target specific tissues to minimize systemic side effects. mdpi.com

Nanoparticles for Controlled Release : Nanoparticle-based systems are at the forefront of this research. These include:

Lipid-based Nanoparticles : Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are being investigated as carriers for Halcinonide. researchgate.netdntb.gov.ua These systems are advantageous due to their biocompatibility and ability to enhance skin penetration. Research has focused on developing and validating analytical methods to quantify the amount of Halcinonide encapsulated within these lipid nanoparticles, which is crucial for determining encapsulation efficiency and studying in vitro permeation. researchgate.netdntb.gov.ua

Polymeric Nanoparticles : Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles that encapsulate Halcinonide. nih.gov The chemical properties of the polymer can be tuned to control the rate of drug release. nih.gov

Nanocrystals : Formulating Halcinonide as nanocrystals can improve its dissolution rate and saturation solubility, which is particularly beneficial for poorly water-soluble drugs. nih.gov This approach can lead to enhanced bioavailability and more effective treatment at the local site of application. nih.gov

Below is an interactive table summarizing various nanoparticle systems for drug delivery:

Table 1: Nanoparticle-Based Drug Delivery Systems| Delivery System | Core Components | Key Advantages from a Chemical Perspective |

|---|---|---|

| Solid Lipid Nanoparticles (SLNs) | Solid lipids (e.g., triglycerides) | Biocompatible, biodegradable, enhances skin penetration. |

| Nanostructured Lipid Carriers (NLCs) | Solid and liquid lipids | Higher drug loading capacity and stability compared to SLNs. |

| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA, PLA) | Tunable drug release profile by altering polymer chemistry. nih.gov |

| Nanocrystals | 100% pure drug | High drug loading, increased surface area for better dissolution. nih.gov |

Development of Novel Analytical Techniques for Trace Analysis

As the applications of Halcinonide evolve, so does the need for more sensitive and precise analytical methods for its detection and quantification in various matrices.

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) is a well-established method for the analysis of Halcinonide. researchgate.netnih.gov Recent research focuses on developing stability-indicating HPLC methods to separate Halcinonide from its degradation products under stress conditions. nih.gov

Mass Spectrometry : The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS), particularly using techniques like Quadrupole Time-of-Flight (Q-TOF), has been instrumental in identifying and structurally characterizing the stress degradation products of Halcinonide. nih.gov Hyphenated mass spectrometric techniques are indispensable for detecting substances at very low concentrations, such as picograms per milligram. nih.gov

Method Validation : A significant aspect of this research is the validation of these new analytical methods in accordance with international guidelines (e.g., ICH Q2(R1)) to ensure they are accurate, precise, specific, and robust. nih.govresearchgate.net

In-depth Investigations into Molecular Recognition and Signaling Pathways

Understanding how Halcinonide interacts with its biological targets at a molecular level is crucial for designing more effective and safer corticosteroids.

Receptor Binding : Halcinonide exerts its anti-inflammatory effects by binding to cytoplasmic glucocorticoid receptors (GRs). patsnap.com This complex then moves to the nucleus to modulate gene expression, reducing the production of pro-inflammatory substances. patsnap.com

Novel Pathways : Recent research has uncovered new signaling pathways for Halcinonide. It has been shown to act as a Smoothened (SMO) receptor agonist, which promotes the expression of myelin basic protein (MBP). drugbank.comnih.gov This finding suggests a potential therapeutic role for Halcinonide in demyelinating diseases like multiple sclerosis. drugbank.comnih.gov Further investigation into this and other molecular recognition events could lead to the development of new therapeutic applications for Halcinonide and related compounds. nih.gov

Sustainable Chemical Synthesis of Halcinonide Hydroxide and Related Compounds

The pharmaceutical industry is increasingly focusing on "green chemistry" to make the synthesis of drugs more environmentally friendly and sustainable. jddhs.commdpi.comrsc.org

Atom Economy : The principles of green chemistry, such as maximizing "atom economy," aim to design synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. jddhs.com

Greener Solvents and Reagents : Research is ongoing to replace hazardous solvents and reagents with more sustainable alternatives in the multi-step synthesis of complex steroid molecules like Halcinonide. rsc.orgresearchgate.net This includes the use of bio-based raw materials and less toxic catalysts. jddhs.com

Energy Efficiency : The adoption of energy-efficient synthesis techniques, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to traditional methods. jddhs.commdpi.com

Biocatalysis : The use of enzymes as catalysts (biocatalysis) in steroid synthesis offers high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing byproducts. mdpi.com

Q & A

Basic Question: What validated analytical methods are recommended for quantifying halcinonide in nanoparticle formulations?

Methodological Answer:

A reverse-phase high-performance liquid chromatography (HPLC) method with UV detection has been validated for halcinonide quantification in lipid nanoparticles (LCN/SLN). Key parameters include:

- Linearity : Range of 10.0–40.0 µg/mL (R² > 0.999) .

- Precision : Relative standard deviation (RSD) < 5% for intraday/interday reproducibility .

- Accuracy : Recovery rates of 98–102% via spiked sample assays .

- Sensitivity : Limit of detection (LOD) = 0.04 µg/mL; limit of quantification (LOQ) = 0.14 µg/mL .

This method adheres to ICH guidelines and ANVISA RE 899/2003, ensuring reliability for encapsulation efficiency (EE > 99%) and permeation studies .

Advanced Question: How can researchers resolve contradictions in halcinonide permeation data between free drug and nanoparticle formulations?

Methodological Answer:

Discrepancies arise from the "reservoir effect" of lipid nanoparticles. While free halcinonide permeates synthetic membranes (50% over 24 hours), nanoparticles restrict permeation to <9% due to sustained release kinetics. To validate:

- Use Franz diffusion cells with synthetic membranes mimicking human stratum corneum .

- Compare flux rates (Jss) and permeability coefficients (Kp) via ANOVA, accounting for nanoparticle composition (LCN vs. SLN) .

- Confirm statistical significance (p > 0.05) using t-tests for inter-formulation differences .

Basic Question: What experimental models are suitable for evaluating halcinonide’s anti-inflammatory efficacy?

Methodological Answer:

Standardized in vivo models include:

- Rat ear edema : Measure inhibition of arachidonic acid/TPA-induced inflammation (e.g., 70.1% reduction at 0.1% w/w) .

- Colon ulcer models : Assess leukocyte adhesion (43.3% incidence vs. 100% control) and peritoneal leukocyte counts post-surgery .

- Rabbit dermal edema : Quantify edema reduction (55% with 0.1% w/w) .

Dose-response curves and vehicle controls (e.g., Natrosol gel) are critical for reproducibility .

Advanced Question: How does halcinonide modulate Smoothened (Smo) receptor pathways, and how can researchers differentiate its mechanism from other glucocorticoids?

Methodological Answer:

Halcinonide acts as a Smo agonist (EC50 = 1100 nM) via RxRγ activation, distinct from dexamethasone’s NR3C1 pathway. To dissect mechanisms:

- Use RT-PCR to quantify RxRγ, Gli1, and MBP expression in oligodendrocytes .

- Apply UVI 3003 (Smo antagonist) to suppress halcinonide-induced gene expression (e.g., 40–50x GCP proliferation vs. DMSO controls) .

- Compare dose-dependent EC50 shifts with clobetasol (class III glucocorticoid) to identify pathway-specific effects .

Basic Question: What protocols ensure halcinonide’s chemical stability during storage and handling?

Methodological Answer:

- Storage : -20°C in airtight, light-resistant containers; stability ≥4 years .

- Solubility : Prepare stock solutions in DMSO (22.75 mg/mL) or ethanol (5.92 mg/mL); avoid aqueous buffers .

- Purity verification : Use elemental analysis (C: 63.38%, Cl: 7.89%, F: 4.30%) and loss-on-drying tests (<0.6% at 100°C) .

Advanced Question: How should researchers design dose-escalation studies for halcinonide in novel formulations?

Methodological Answer:

- In vitro screening : Start with 0.1% w/w (1 mM) in lipid nanoparticles, referencing permeation and EE data .

- In vivo dosing : Use logarithmic increments (0.01%, 0.1%, 1% w/w) in rat models, monitoring systemic absorption via plasma HPLC .

- Control variables : Include sham-treated cohorts and vehicle-only groups to isolate formulation effects .

Basic Question: What spectroscopic techniques are used for halcinonide characterization?

Methodological Answer:

- NMR : ¹H/¹³C spectra for structural confirmation (e.g., 11β-hydroxyl, 16α/17-ketal groups) .

- IR spectroscopy : Peaks at 1700–1750 cm⁻¹ (C=O stretching) and 3400 cm⁻¹ (O-H) .

- UV-Vis : λmax ~240 nm in ethanol, validated against USP standards .

Advanced Question: How can researchers address batch-to-batch variability in halcinonide synthesis?

Methodological Answer:

- QC assays : Enforce ≤0.003% heavy metals, ≤0.1% residue-on-ignition via emission spectrochemical analysis .

- Residual solvent testing : Quantify pyridine/water content using precolumn retention and GC-MS .

- Statistical process control : Apply Six Sigma to RSD thresholds (<5%) for critical parameters (e.g., optical rotation: +150° to +159°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.